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Compound of Interest

Compound Name: Lobaplatin

Cat. No.: B1683953 Get Quote

This guide provides a comprehensive comparison of Lobaplatin's performance with other

therapeutic alternatives, supported by experimental data from published studies. It is intended

for researchers, scientists, and drug development professionals to facilitate an objective

evaluation of Lobaplatin's efficacy across various cancer types.

Data Presentation: Comparative Efficacy of
Lobaplatin
The following tables summarize the quantitative data from key clinical trials investigating

Lobaplatin as a monotherapy and in combination regimens.
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e

Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | No. of Patients | Objective Response Rate (ORR) | Disease Control

Rate (DCR) | Time to Progression | Key Grade 3/4 Toxicities | Citation | | :--- | :--- | :--- | :--- | :---

| :--- | | Lobaplatin Monotherapy | 33 (evaluable) | 3% (1 PR) | 57.5% (NC) | 8 to 28+ weeks |

Thrombocytopenia (28.9%) | |

PR: Partial Response, NC: No Change
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Esophageal Squamous Cell Carcinoma
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CR: Complete Response, PR: Partial Response, RCT: Radiochemotherapy

Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for independent

validation and comparison.

Phase II Study of Lobaplatin in Relapsed Ovarian Cancer
Patient Population: Patients with refractory or relapsed ovarian cancer.
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Treatment Protocol: Lobaplatin administered as an intravenous bolus every 4 weeks. The

starting dose was 30 or 50 mg/m², dependent on creatinine clearance.

Efficacy Evaluation: Tumor response was assessed according to standard oncology criteria.

Pharmacokinetic Analysis: Total platinum in plasma and urine, and free platinum in plasma

ultrafiltrate were measured by atomic absorption spectrometry. Lobaplatin in plasma

ultrafiltrate was measured by high-performance liquid chromatography.

Toxicity Assessment: Toxicity was graded according to World Health Organization (WHO)

criteria.

Randomized Controlled Trial of Lobaplatin plus
Etoposide in Extensive-Stage SCLC

Patient Population: Previously untreated patients with extensive-stage SCLC.

Treatment Protocol:

Lobaplatin + Etoposide (EL) arm: 30 mg/m² lobaplatin on day 1 and 100 mg/m²

etoposide on days 1–3, for 21-day cycles.

Cisplatin + Etoposide (EP) arm: 80 mg/m² cisplatin on day 1 and 100 mg/m² etoposide on

days 1–3, for 21-day cycles.

Primary Endpoint: Progression-free survival (PFS).

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control

rate (DCR), toxicity, and quality of life (QoL).

Efficacy and Toxicity Evaluation: Standard oncology criteria were used to assess response

and toxicity.

Retrospective Study of Lobaplatin in Metastatic Breast
Cancer

Patient Population: Patients diagnosed with advanced breast cancer.
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Treatment Protocol: Lobaplatin in combination with another chemotherapeutic agent.

Patients received at least two cycles of chemotherapy.

Efficacy Evaluation: Therapeutic efficacy was evaluated after a minimum of two cycles.

Statistical Analysis: Kaplan-Meier method was used for survival analysis (Time to

Progression and Overall Survival).

Study of Lobaplatin with Paclitaxel in Esophageal
Squamous Cell Carcinoma

Patient Population: Patients with esophageal squamous cell carcinoma receiving first-line

chemotherapy.

Treatment Protocol: Combined lobaplatin with paclitaxel.

Data Collection: Retrospective review of clinical data.

Analysis: Overall response, treatment toxicities, and dysphagia relief were analyzed.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key

signaling pathways and experimental workflows related to Lobaplatin.
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Caption: Lobaplatin's mechanism of action leading to apoptosis.
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Caption: A typical experimental workflow for Lobaplatin evaluation.

To cite this document: BenchChem. [Independent Validation of Published Lobaplatin Efficacy
Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683953#independent-validation-of-published-
lobaplatin-efficacy-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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